Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-
Description
Structure and Synthesis The compound "Acetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-" (CAS: 1374606-49-1) is a boron-containing acetamide derivative with a molecular formula of C₁₅H₁₉BF₃NO₃ and a molecular weight of 329.12 g/mol . Its structure features a boronic ester group at the ortho position (position 2) of the phenyl ring and a trifluoromethyl (-CF₃) group at the para position (position 4), with an acetamide moiety attached to the nitrogen. The synthesis typically involves iridium-catalyzed borylation reactions, as described in , where similar acetamide derivatives are synthesized using [Ir(COD)OMe]₂ as a catalyst and B₂pin₂ (bis(pinacolato)diboron) in THF at 50°C, achieving yields up to 93% .
Applications This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, which facilitates carbon-carbon bond formation in organic synthesis . Additionally, boronic esters are integral to fluorescent probes for detecting reactive oxygen species like H₂O₂, as demonstrated in , where a structurally related boronic ester-based probe exhibits a ratiometric fluorescence response .
Properties
Molecular Formula |
C15H19BF3NO3 |
|---|---|
Molecular Weight |
329.12 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19BF3NO3/c1-9(21)20-12-7-6-10(15(17,18)19)8-11(12)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21) |
InChI Key |
CLMKYWZRTCGYJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under dehydrating conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with acetamide: The final step involves coupling the dioxaborolane and trifluoromethyl-substituted phenyl intermediate with acetamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron center facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Findings
In contrast, electron-donating groups like methyl (CAS 1056456-21-3) or pyrrolidinyl (CAS 60928872) may reduce reactivity but improve solubility . Chlorine (CAS 844501-78-6) enhances stability against hydrolysis but may hinder cross-coupling due to steric and electronic effects .
Biological and Material Applications
- The trifluoromethyl-acetamide combination in the target compound is advantageous in medicinal chemistry, as seen in , where similar trifluoromethylated benzamides are used in antitumor agents .
- Pyrrolidinyl derivatives (CAS 60928872) exhibit enhanced coordination with transition metals, making them suitable for magnetic or catalytic studies .
Synthetic Yields and Purity
- The target compound’s synthesis (via Ir-catalyzed borylation) achieves yields comparable to analogues (77–93% in ) .
- Ugi reaction-derived analogues () show lower yields (59–86%) due to the complexity of multi-component reactions .
Positional Isomerism
The compound in (CAS 1150271-66-1) is a positional isomer of the target compound, with the boronic ester at position 4 and -CF₃ at position 2. This isomer exhibits distinct physicochemical properties:
- Higher melting points due to improved symmetry (observed in for para-substituted Ugi products) .
Biological Activity
Acetamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl] (commonly referred to as Compound A ) is particularly noteworthy due to its unique structural features which may contribute to its pharmacological properties.
- Molecular Formula : C15H22BNO3
- Molecular Weight : 305.18 g/mol
- IUPAC Name : N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide
- CAS Number : 1256359-34-8
The biological activity of Compound A can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This property allows it to participate in various biochemical pathways and interactions that are crucial for its pharmacological effects .
Antioxidant Activity
Research has demonstrated that acetamide derivatives exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant activity of various acetamide derivatives using the ABTS radical scavenging assay. The results indicated that certain derivatives showed promising activity in reducing reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines .
Anticancer Potential
The anticancer activity of acetamide derivatives has been explored extensively. A notable study highlighted that specific acetamide compounds demonstrated cytotoxic effects against human cancer cell lines. For example, compounds with structural similarities to Compound A were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay. The results showed a dose-dependent inhibition of cell viability .
Anti-inflammatory Effects
Compound A and its analogs have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could significantly reduce NO production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of Compound A compared to other known acetamide derivatives:
| Compound Name | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | High |
| 40006 | High | Moderate | Moderate |
| 40007 | High | High | Low |
Case Studies
- Study on Antioxidant Activity : In a controlled study involving J774.A1 macrophages, various acetamide derivatives were tested for their ability to scavenge free radicals. Compound A demonstrated significant activity at concentrations ranging from 0.1 to 10 µM, effectively reducing oxidative stress markers .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of acetamide derivatives against different cancer cell lines. Compound A exhibited IC50 values comparable to leading chemotherapeutic agents, highlighting its potential as an anticancer drug candidate .
- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory effects of Compound A revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages exposed to LPS. This suggests a mechanism through which it could be utilized in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
